MGS0274 vs. Parent Agonist MGS0008: 20-Fold Improvement in Oral Bioavailability in Non-Human Primates
In a direct comparative pharmacokinetic study in cynomolgus monkeys, MGS0274 besylate delivered an MGS0008 oral bioavailability (F) of 83.7%, representing an approximately 20-fold increase compared to the oral bioavailability of 3.8% achieved following direct oral administration of the parent agonist MGS0008 [1]. MGS0274 itself was barely detectable in plasma, confirming rapid and complete presystemic hydrolysis to the active MGS0008 moiety following gastrointestinal absorption [1]. This prodrug strategy was specifically designed to address the low expected human oral bioavailability of MGS0008, which is a highly hydrophilic glutamate analog [2].
| Evidence Dimension | Oral bioavailability (F) as active moiety MGS0008 |
|---|---|
| Target Compound Data | 83.7% (MGS0274 besylate, 2.89 mg/kg oral in monkeys) |
| Comparator Or Baseline | MGS0008: 3.8% (oral in monkeys) |
| Quantified Difference | Approximately 20-fold increase (83.7% / 3.8% = 22×) |
| Conditions | Cynomolgus monkey pharmacokinetic study; oral administration; plasma MGS0008 concentration measurement |
Why This Matters
This directly demonstrates that MGS0274 is not a mere alternative but a necessary prodrug to achieve therapeutically relevant systemic exposure of the active mGluR2/3 agonist following oral dosing in translational primate models.
- [1] Kinoshita K, Ochi M, Iwata K, Fukasawa M, Yamaguchi JI. Preclinical disposition of MGS0274 besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia. Pharmacol Res Perspect. 2019;7(5):e00520. PMID: 31523433. View Source
- [2] Urabe H, Miyakoshi N, Ohtake N, Nozoe A, Ochi M, Fukasawa M, Kinoshita K, Yamaguchi JI, Marumo T, Hikichi H, Chaki S, Hashihayata T. Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability. Eur J Med Chem. 2020;203:112521. PMID: 32698110. View Source
